molecular formula C5H2ClF2NO2S B6165541 4,6-difluoropyridine-3-sulfonyl chloride CAS No. 1803789-78-7

4,6-difluoropyridine-3-sulfonyl chloride

Cat. No.: B6165541
CAS No.: 1803789-78-7
M. Wt: 213.6
InChI Key:
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Description

4,6-Difluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClF2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine atoms in the compound enhances its chemical stability and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-difluoropyridine-3-sulfonyl chloride typically involves the fluorination of pyridine derivatives. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and ammonium formate at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates and maintain safety standards. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium methoxide, palladium on carbon (Pd/C), and ammonium formate . Reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or methanol.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 4,6-difluoropyridine-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide and other derivatives. The presence of fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is crucial in its applications in organic synthesis and pharmaceutical development .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoropyridine-4-sulfonyl chloride
  • 2,4-Difluoropyridine-3-sulfonyl chloride
  • 4-Chloro-3-fluoropyridine-5-sulfonyl chloride

Uniqueness

4,6-Difluoropyridine-3-sulfonyl chloride is unique due to the specific positioning of the fluorine atoms and the sulfonyl chloride group on the pyridine ring. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications .

Properties

CAS No.

1803789-78-7

Molecular Formula

C5H2ClF2NO2S

Molecular Weight

213.6

Purity

95

Origin of Product

United States

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